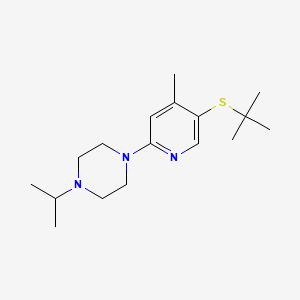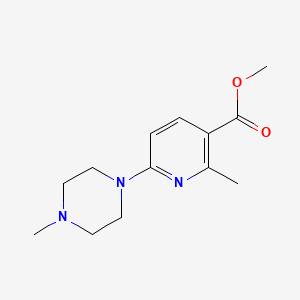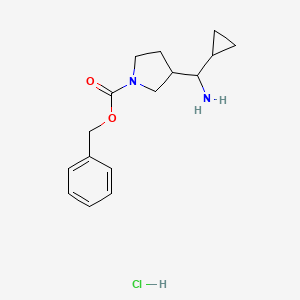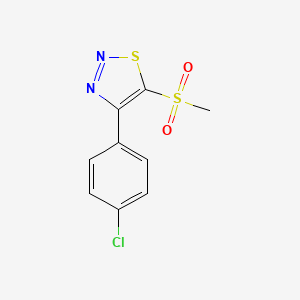![molecular formula C12H10N4O4S2 B11800482 5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800482.png)
5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core substituted with a methylsulfonyl group at the 5-position and a nitrophenyl group at the 4-position. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-c]pyrazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the methylsulfonyl group can be accomplished via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine. The nitrophenyl group is usually introduced through nitration reactions, where a phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under conditions such as catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino-substituted thienopyrazoles.
Substitution: Various substituted thienopyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitrophenyl group can participate in electron transfer reactions, while the methylsulfonyl group can form hydrogen bonds with target proteins. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine: Lacks the nitro group, leading to different reactivity and biological activity.
4-(4-Nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine: Lacks the methylsulfonyl group, affecting its chemical properties and applications.
5-(Methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine: Lacks the nitrophenyl group, resulting in different chemical behavior.
Uniqueness
The presence of both the methylsulfonyl and nitrophenyl groups in 5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine imparts unique chemical properties and reactivity, making it distinct from similar compounds
Eigenschaften
Molekularformel |
C12H10N4O4S2 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
5-methylsulfonyl-4-(4-nitrophenyl)-2H-thieno[2,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C12H10N4O4S2/c1-22(19,20)12-8(9-10(13)14-15-11(9)21-12)6-2-4-7(5-3-6)16(17)18/h2-5H,1H3,(H3,13,14,15) |
InChI-Schlüssel |
JHVNAPIVIVGRIP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(R)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800452.png)

![2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11800464.png)




